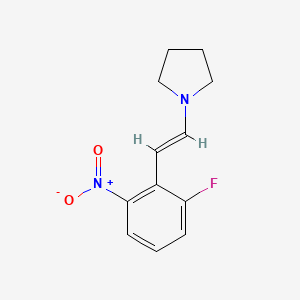

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine

Description

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine is a fluorinated nitrophenyl-substituted pyrrolidine derivative characterized by a vinyl bridge connecting the pyrrolidine ring to a 2-fluoro-6-nitrophenyl group. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (pyrrolidine) groups creates a polarizable structure, making it suitable for studies in asymmetric catalysis, ligand design, or bioactive molecule synthesis .

Properties

IUPAC Name |

1-[(E)-2-(2-fluoro-6-nitrophenyl)ethenyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c13-11-4-3-5-12(15(16)17)10(11)6-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBDDNXVFNLWPV-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C=CC2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)/C=C/C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-nitrobenzaldehyde and pyrrolidine.

Reaction Conditions: The key step involves a condensation reaction between 2-fluoro-6-nitrobenzaldehyde and pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrrolidine ring and a vinyl group attached to a fluoronitrophenyl moiety. This configuration is significant for its biological activity, influencing interactions with various biological targets.

Biological Activities

-

Anticancer Activity

- Recent studies have demonstrated that 1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : The compound showed IC50 values of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

- Mechanism of Action : Its anticancer properties are attributed to the modulation of signaling pathways involved in cell growth and apoptosis .

Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Recent studies have demonstrated that 1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

-

Anti-inflammatory Effects

- The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250 -

Antimicrobial Properties

- Preliminary assessments suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains, although specific data on this application remains limited.

Case Studies

-

Tumor Growth Inhibition

- In vivo experiments using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential in cancer therapy.

- Safety and Toxicity Assessment

- Combination Therapy Potential

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and fluorinated phenyl group enable it to bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Key Structural Features :

- Pyrrolidine ring : A five-membered saturated ring providing conformational rigidity.

- Vinyl linker : Enhances π-conjugation between the aromatic and heterocyclic moieties.

- 2-Fluoro-6-nitrophenyl group : Introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related pyrrolidine and piperidine derivatives, focusing on substituent positioning, molecular properties, and applications.

*Calculated based on analogous structures.

Key Differences and Implications

Ring Size and Flexibility

Substituent Positioning

- Nitro and Fluoro Groups : The meta- and para-positions of these groups on the phenyl ring (relative to the pyrrolidine attachment) create a polarized electronic environment. This contrasts with nicotinic acid derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid), where substituents are part of a pyridine ring, altering acidity and hydrogen-bonding capacity .

Physicochemical Properties

- Purity and Stability : Commercial samples of 1-(2-fluoro-6-nitrophenyl)pyrrolidine are available at 97% purity in solid form, suggesting stability under standard storage conditions . Derivatives with tert-butyl groups (e.g., from ) may exhibit enhanced solubility in organic solvents.

- Thermal and Oxidative Stability : The nitro group may render the compound sensitive to reducing conditions, whereas the fluorine substituent increases resistance to metabolic degradation.

Biological Activity

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a vinyl group that is further substituted with a 2-fluoro-6-nitrophenyl moiety. This specific arrangement contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in disease pathways. The fluorinated phenyl group enhances its binding affinity, which can lead to modulation of enzyme activity or receptor signaling. For instance, it may act as an inhibitor for specific enzymes implicated in inflammatory responses or cancer progression.

Applications in Medicinal Chemistry

This compound has been investigated for several applications:

- Drug Development : It serves as a pharmacophore in the synthesis of novel therapeutics targeting neurological disorders and cancer. Its structural modifications can lead to compounds with enhanced efficacy against specific targets.

- Biochemical Probes : The compound is utilized in biochemical assays to study enzyme activity and protein-ligand interactions, providing insights into cellular processes.

Inhibition Studies

Research has demonstrated that derivatives of similar structures can inhibit key signaling pathways associated with inflammation and cancer. For example, studies on related compounds have shown their ability to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in mediating inflammatory responses. The inhibition of NF-κB activation by these compounds indicates their potential as anti-inflammatory agents .

Case Studies

- Anti-inflammatory Effects : A study evaluated the effects of a structurally similar compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), which demonstrated significant inhibition of NF-κB activation induced by lipopolysaccharides (LPS). This suggests that compounds like this compound could similarly modulate inflammatory pathways .

- Cancer Research : Another investigation focused on the potential anticancer properties of related nitrophenyl compounds, revealing their effectiveness in inhibiting cell proliferation in various cancer cell lines. The presence of nitro groups was critical for their biological activity, promoting radical formation that disrupts cellular functions .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are reported for preparing 1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine?

Answer:

A common approach involves condensation reactions between fluorinated aromatic aldehydes and pyrrolidine derivatives. For example, in a related synthesis (2-pyrrolidine-1-yl-benzaldehydes), 2-fluorobenzaldehyde reacts with dialkylamine in DMF under reflux (150°C) with potassium carbonate as a base. The reaction is monitored by TLC, and purification involves extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure . Adaptations for introducing the nitro group may require nitration steps under controlled conditions, though specific protocols for this compound are not detailed in the provided evidence.

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Answer:

Characterization typically employs 1H NMR (e.g., δ 10.01 ppm for aldehyde protons in related compounds) and elemental analysis (%N determination). Mass spectrometry (MS) with electron transfer dissociation (ETD) can resolve fragmentation patterns, particularly for pyrrolidine-containing structures, where ETD avoids cleavage at proline-like sites, aiding in structural confirmation . For nitro-group stability, HPLC or LC-MS under varying pH/temperature conditions may assess degradation.

Advanced: How do electronic effects of the 2-fluoro-6-nitrophenyl group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nitro group meta to the vinyl linkage creates a polarized system, enhancing electrophilicity at the vinyl position. This facilitates nucleophilic attacks or metal-catalyzed couplings (e.g., Suzuki-Miyaura). Fluorine’s inductive effect further stabilizes intermediates, though steric hindrance from the ortho-fluoro group may limit access to certain catalysts. Computational modeling (DFT) could predict regioselectivity in such reactions, though no experimental data is provided here.

Advanced: What strategies mitigate decomposition during storage or handling?

Answer:

The nitro group’s sensitivity to light/heat necessitates storage at 2–8°C in amber vials under inert atmosphere . Decomposition products may include reduced nitroso derivatives or hydrolyzed intermediates. Regular stability testing via TLC or HPLC is advised. For handling, use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation) .

Basic: What analytical challenges arise in distinguishing stereoisomers or regioisomers of this compound?

Answer:

Pyrrolidine’s conformational flexibility and the planar vinyl linkage complicate stereochemical assignment. NOESY NMR can probe spatial proximity of protons, while chiral HPLC with polysaccharide-based columns may resolve enantiomers. For regioisomers (e.g., nitro at position 4 vs. 6), comparative UV-Vis spectra or MS/MS fragmentation patterns (e.g., diagnostic peaks at m/z corresponding to NO2 loss) are critical .

Advanced: How does the compound’s electronic profile affect its potential as a pharmacophore in drug discovery?

Answer:

The nitro group enhances binding to electron-rich enzyme pockets (e.g., nitroreductases), while the fluorine atom improves metabolic stability by resisting oxidative degradation. Pyrrolidine’s rigidity may restrict conformational freedom, optimizing target engagement. SAR studies could explore substituting the nitro group with cyano or sulfonamide moieties to balance potency and toxicity .

Basic: What safety protocols are recommended for laboratory-scale synthesis?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., DMF, ethyl acetate).

- Waste disposal : Neutralize acidic/byproduct streams (e.g., ammonium chloride washes) before disposal.

- Emergency measures : For skin contact, wash with water; if ingested, seek immediate medical attention .

Advanced: How can computational tools predict the compound’s behavior in photochemical reactions?

Answer:

TD-DFT calculations model UV absorption spectra, identifying excited-state transitions (e.g., n→π* for the nitro group). Solvent effects (PCM models) predict redshift/blueshift trends. Experimental validation via UV irradiation (e.g., 365 nm) coupled with HPLC-MS monitors nitro-to-nitrito isomerization or ring-opening products.

Advanced: What contradictions exist in reported synthetic yields, and how are they resolved?

Answer:

A study reports 93% yield for a related pyrrolidine-aldehyde synthesis, but discrepancies may arise from:

- Reaction time : Prolonged heating (>20 hrs) causing side reactions.

- Purification : Inefficient extraction (e.g., ethyl acetate vs. dichloromethane).

- Catalyst load : Variability in potassium carbonate’s moisture content.

Resolution involves optimizing reaction monitoring (in-situ IR or GC-MS) and gradient column chromatography for polar byproducts.

Basic: What are the compound’s key spectral signatures in IR and NMR?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.